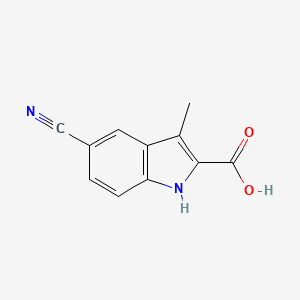

5-氰基-3-甲基-1H-吲哚-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

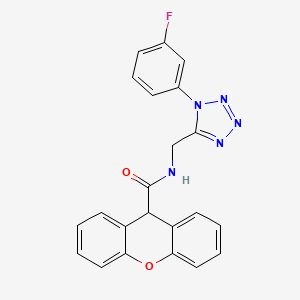

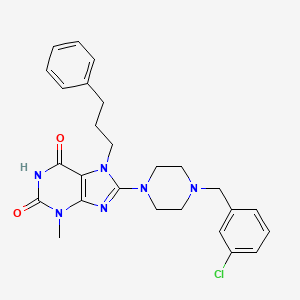

“5-cyano-3-methyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .

Synthesis Analysis

Indole derivatives can be prepared by the esterification of indole-5-carboxylic acid . In a study, analogs were designed and synthesized using a scaffold hopping strategy based on tranilast and the privileged scaffold indole . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The basic structure of the compound had an affinity with URAT1, and XO .Chemical Reactions Analysis

Along with the bringing in of a cyano group at the 5-position of the indole ring, compounds exerted xanthine oxidase (XO) inhibitory activity . N-Alkylanilines were used in excess to avoid the formation of bis (indolyl)alkanes .Physical and Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .科学研究应用

结构研究

- 晶体结构分析:通过 X 射线衍射对色氨酸代谢物(如 5-甲氧基吲哚-3-乙酸)的研究揭示了详细的分子结构,突出了氢键和分子构象在理解吲哚衍生物性质中的重要性 (榊等,1975)。

化学反应性和合成

- 亲核反应性:对吲哚(包括 5-氰基吲哚)的亲核反应性研究强调了它们通过偶联反应产生各种化学显着化合物的潜力 (Lakhdar 等,2006)。

- 新型衍生物合成:新型吲哚-苯并咪唑衍生物的合成证明了吲哚羧酸在生成具有潜在生物活性的化合物方面的多功能性 (王等,2016)。

- 荧光研究:用于荧光研究的新型 3-芳基吲哚-2-羧酸酯的开发表明吲哚衍生物在为科学研究创建荧光探针中的作用 (Queiroz 等,2007)。

生物学应用

- 生长素衍生物:为制备标记和载体连接的生长素而创建的氨基乙基取代吲哚-3-乙酸展示了吲哚衍生物在植物生物学和生物化学中的应用 (Ilić 等,2005)。

材料科学

- 电聚合:5-氰基吲哚的电聚合,导致环状三聚体和进一步聚合的物种的形成,突出了吲哚衍生物在制造新型聚合物材料中的用途 (Mackintosh 等,1995)。

作用机制

Target of Action

The primary target of 5-cyano-3-methyl-1H-indole-2-carboxylic Acid is urate transporter 1 (URAT1) and xanthine oxidase (XO) . URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, while XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, a key process in purine metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The introduction of a cyano group at the 5-position of the indole ring enhances the compound’s inhibitory effects on URAT1 and XO . This interaction results in a decrease in uric acid reabsorption and production, thereby potentially reducing the levels of uric acid in the body .

Biochemical Pathways

The compound affects the purine metabolism pathway by inhibiting XO, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting URAT1, it also affects the renal uric acid reabsorption pathway, leading to increased excretion of uric acid in the urine .

Pharmacokinetics

These compounds can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutically useful derivatives .

Result of Action

The inhibition of URAT1 and XO by 5-cyano-3-methyl-1H-indole-2-carboxylic Acid can lead to a decrease in uric acid levels in the body . This could potentially be beneficial in conditions such as gout, where there is an excess of uric acid.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-cyano-3-methyl-1H-indole-2-carboxylic Acid. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

未来方向

生化分析

Biochemical Properties

For instance, certain indole derivatives have shown inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism .

Cellular Effects

Some indole derivatives have demonstrated inhibitory effects on URAT1, a transporter protein involved in uric acid reabsorption in the kidneys . This suggests that 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid could potentially influence cell function and cellular metabolism.

Dosage Effects in Animal Models

Some indole derivatives have shown significant hypouricemic effects in a potassium oxonate-induced hyperuricemia rat model .

属性

IUPAC Name |

5-cyano-3-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPWTCVJQGONFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2871096.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)